N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with a nitro group and a carboxamide group, along with a 2,3-dimethylphenyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2,3-dimethylaniline with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).
Major Products Formed
Reduction: Formation of N-(2,3-dimethylphenyl)-5-aminothiophene-2-carboxamide.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Coupling: Formation of biaryl derivatives with various substituents.
Scientific Research Applications
N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its thiophene core and functional groups.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)thiazol-2-amine: This compound has a similar structure but features a thiazole ring instead of a thiophene ring.
N-(2,3-dimethylphenyl)-β-alanine: This compound has a β-alanine moiety instead of a thiophene ring.
Uniqueness
N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the thiophene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-3-5-10(9(8)2)14-13(16)11-6-7-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLDNBYDDTFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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